1-Phenylpyrazolidine-3,5-dione is a heterocyclic compound belonging to the pyrazolidine-dione family. It serves as a crucial building block in various scientific research fields, particularly in organic synthesis and medicinal chemistry. Its derivatives exhibit a wide range of biological activities, making them valuable subjects for exploring new pharmaceutical agents and materials. [, , , , , , , , , , , , , , ]
1-Phenylpyrazolidine-3,5-dione is synthesized from hydrazine derivatives and diethyl malonate. It belongs to the broader class of pyrazolidine-3,5-diones, which are characterized by the presence of two carbonyl groups at positions 3 and 5 of the pyrazolidine ring. The compound's chemical structure can be represented as follows:
This indicates that it contains nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
The synthesis of 1-phenylpyrazolidine-3,5-dione typically involves several methods:
The molecular structure of 1-phenylpyrazolidine-3,5-dione features a pyrazolidine ring with two carbonyl groups at positions 3 and 5. The phenyl group at position 1 contributes to its stability and reactivity.
1-Phenylpyrazolidine-3,5-dione participates in various chemical reactions:
The mechanism of action of 1-phenylpyrazolidine-3,5-dione involves its interaction with biological targets, primarily through inhibition or modulation of enzyme activity.
Research indicates that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells such as MCF-7 breast cancer cells . The exact mechanism may involve:
1-Phenylpyrazolidine-3,5-dione exhibits several notable physical and chemical properties:
The applications of 1-phenylpyrazolidine-3,5-dione span various fields:
1-Phenylpyrazolidine-3,5-dione, systematically named as 1-phenyl-1H-pyrazolidine-3,5-dione under IUPAC conventions, belongs to the pyrazolidinedione class of heterocyclic organic compounds. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol [2] [3]. The compound features a five-membered pyrazolidine ring with nitrogen atoms at positions 1 and 2, and two ketone groups at positions 3 and 5 (thus designated as a 3,5-dione). The phenyl group is attached to the N1 nitrogen atom, which significantly influences the compound’s electronic properties and biological activity [3].
Key structural characteristics include:
Table 1: Key Physicochemical Properties of 1-Phenylpyrazolidine-3,5-dione
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 164 °C | Solid state |
Density | 1.324 ± 0.06 g/cm³ | Predicted |
pKa | 9.29 ± 0.20 | Predicted |
Molecular Weight | 176.17 g/mol | - |
Solubility | Moderate in ethanol/DMSO; low in water | Room temperature |
The InChI identifier (InChI=1/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)) confirms the connectivity and functional group arrangement [3]. X-ray crystallography would likely reveal a twisted conformation between the phenyl ring and the pyrazolidinedione plane due to steric interactions.
The synthesis of 1-phenylpyrazolidine-3,5-dione (CAS 19933-22-3) represents a significant advancement in pyrazolidinedione chemistry, emerging prominently in mid-20th-century pharmaceutical research. It was first synthesized through the condensation of phenylhydrazine with malonic acid derivatives—a classic approach to access this heterocyclic scaffold [2]. This methodology mirrored earlier work on 3,5-pyrazolidinedione derivatives but introduced specific N1 aryl modifications to enhance biological activity.
Historically, this compound served as a chemical precursor to phenylbutazone, a first-generation non-steroidal anti-inflammatory drug (NSAID). Researchers recognized that the 1-phenyl modification dramatically altered the compound’s pharmacological profile compared to unsubstituted pyrazolidinediones. The late 20th century saw refined synthetic protocols, including microwave-assisted and catalyst-driven cyclizations, improving yields beyond traditional thermal methods [2]. Its structural simplicity and synthetic accessibility made it a benchmark for exploring:
1-Phenylpyrazolidine-3,5-dione exhibits notable bioactivity as a core pharmacophore in anti-inflammatory and analgesic agents. Its primary mechanism involves non-selective inhibition of cyclooxygenase (COX) enzymes, thereby suppressing prostaglandin synthesis [3]. The planar structure allows π-stacking interactions with hydrophobic enzyme pockets, while the carbonyl groups coordinate with catalytic serine residues.
Anti-Inflammatory and Analgesic Applications
The compound’s efficacy in arthritis and gout management stems from:
Platelet Aggregation Inhibition
Recent patent literature (EP1638540A2) discloses derivatives of 1-phenylpyrazolidine-3,5-dione as purinergic P2Y receptor antagonists. These compounds inhibit adenosine diphosphate (ADP)-induced platelet aggregation, making them candidates for treating thrombosis and cerebrovascular diseases. Structural modifications, such as 4-alkyl substitutions or carboxylate extensions, enhance binding affinity to P2Y receptors [4].
Table 2: Synthetic Approaches to 1-Phenylpyrazolidine-3,5-dione
Method | Starting Materials | Conditions | Yield Reference |
---|---|---|---|
Classical condensation | Phenylhydrazine + diethyl malonate | Ethanol reflux, 12 hours | Moderate (50-65%) [2] |
Acid-catalyzed cyclization | Phenylhydrazine + malonic acid | Phosphorus oxychloride, 80°C | High (75-85%) [2] |
Microwave synthesis | Phenylhydrazine + malonyl chloride | Solvent-free, 100°C, 30 min | Excellent (90%) [2] |
Structure-Activity Relationship (SAR) Insights
Critical modifications influencing pharmacological activity include:
Ongoing research explores hybrid molecules combining the pyrazolidinedione core with other pharmacophores (e.g., indane or isoquinoline systems) to multitarget inflammatory pathways [4]. The compound’s cost and synthetic accessibility (commercial suppliers: TRC, $90/50mg; ChemScene, $456/g) facilitate derivative synthesis for high-throughput screening [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0